2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorobenzyl)acetamide
Overview
Description
2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C23H23ClFN5O2 and its molecular weight is 455.9 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorobenzyl)acetamide is 455.1524308 g/mol and the complexity rating of the compound is 740. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Docking and Biological Potentials
A series of derivatives related to the chemical structure were synthesized and evaluated for their in vitro antimicrobial and anticancer activities, demonstrating significant antimicrobial activity and promising anticancer activity. Molecular docking studies suggested these compounds could serve as leads for rational drug designing, especially for anticancer molecules (Mehta et al., 2019).
Spectroscopic and Quantum Mechanical Studies
Compounds structurally similar to the specified chemical have been synthesized and analyzed for their photochemical and thermochemical properties, demonstrating potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection. These studies also explored the non-linear optical (NLO) activities of the compounds, indicating potential applications in optical technologies (Mary et al., 2020).
Antimicrobial and Anticancer Activities
New derivatives were synthesized and showed promise in antimicrobial and anticancer applications. These studies provide insights into the chemical modifications that enhance biological activity, offering pathways for the development of new therapeutic agents (Hammam et al., 2005).
Inhibitory Effects on Na+ Currents
Another novel compound was investigated for its binding to voltage-gated sodium channels (VGSCs) and evaluated for its inhibitory effect on Na+ currents of the rat dorsal root ganglia (DRG) sensory neuron. This compound demonstrated potent analgesic activities against nociceptive, inflammatory, and neuropathic pain, highlighting the potential for VGSC blockers in pain management (Kam et al., 2012).
Properties
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]-N-[(2-fluorophenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN5O2/c24-18-5-3-6-19(14-18)28-10-12-29(13-11-28)21-8-9-23(32)30(27-21)16-22(31)26-15-17-4-1-2-7-20(17)25/h1-9,14H,10-13,15-16H2,(H,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKJCPSNLFQCKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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